(2-Bromo-4,5-dimethoxyphenyl)methanamine hydrochloride
Overview
Description
“(2-Bromo-4,5-dimethoxyphenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1251924-24-9 . It has a molecular weight of 282.56 . The IUPAC name for this compound is this compound . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H12BrNO2.ClH/c1-12-8-3-6(5-11)7(10)4-9(8)13-2;/h3-4H,5,11H2,1-2H3;1H
. This code provides a standard way to encode the compound’s molecular structure.
Physical and Chemical Properties Analysis
“this compound” has a melting point of 193-195°C . It is a powder that is stored at room temperature .
Scientific Research Applications
Understanding Halogenated Compounds' Toxicity and Environmental Impact
Research has extensively studied the environmental and health impacts of halogenated compounds, including their formation during combustion processes and their presence in environmental pollutants. For example, studies have discussed the formation and toxicity of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) in the context of brominated flame retardants (Zhang et al., 2016). These compounds have similar biological effects to other well-known toxic compounds, such as PCDDs and PCDFs, indicating potential areas for research into their mechanisms of toxicity and environmental fate (J. Mennear & C. C. Lee, 1994; Zhang et al., 2016).
Pharmacological and Toxicological Insights
Another area of interest is the pharmacological and toxicological profiles of psychoactive substances, including their mechanisms of action and potential for toxicity. For instance, the pharmacology of N-Benzylphenethylamine ("NBOMe") hallucinogens has been reviewed, highlighting their high potency and the risk of toxicity, which could be relevant when studying the structural or functional analogs of complex organic compounds (Halberstadt, 2017). Such studies shed light on the receptor interactions and toxicological profiles that could inform research into similar compounds (Halberstadt, 2017).
Environmental Presence and Effects of Chemical Compounds
Research on the environmental presence and effects of chemical compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), can offer insights into the fate, toxicity, and impact of similar halogenated compounds. Studies have examined the distribution, toxicological effects, and degradation pathways of these widely used herbicides, potentially paralleling research avenues for other halogenated phenyl compounds (Islam et al., 2017). Such investigations highlight the environmental persistence and ecological impacts of these chemicals, suggesting areas for further research into their environmental behavior and remediation strategies (Islam et al., 2017).
Mechanism of Action
Safety and Hazards
The safety information for “(2-Bromo-4,5-dimethoxyphenyl)methanamine hydrochloride” includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The compound also has several precautionary statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes correspond to specific precautions to take when handling the compound .
Properties
IUPAC Name |
(2-bromo-4,5-dimethoxyphenyl)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2.ClH/c1-12-8-3-6(5-11)7(10)4-9(8)13-2;/h3-4H,5,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUGVGNECAARQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN)Br)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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